molecular formula C8H10Cl2N2 B13047212 (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13047212
M. Wt: 205.08 g/mol
InChI Key: DACCINGOQFWAFJ-QMMMGPOBSA-N
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Description

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two amine groups attached to an ethane backbone, with a dichlorophenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3,4-dichlorobenzaldehyde.

    Step 1: The 3,4-dichlorobenzaldehyde undergoes a reductive amination reaction with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Step 2: The resulting intermediate is then subjected to further purification and isolation processes to obtain the desired (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (1R)-1-(3,4-Dichlorophenyl)ethane-1-amine
  • (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diol
  • (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-dinitrile

Uniqueness:

  • The presence of two amine groups in (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine provides unique reactivity and interaction potential compared to its monoamine or diol counterparts.
  • The dichlorophenyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

DACCINGOQFWAFJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Cl

Origin of Product

United States

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